1-Bromo-2-iso-butylthiobenzene

Catalog No.
S9039034
CAS No.
M.F
C10H13BrS
M. Wt
245.18 g/mol
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1-Bromo-2-iso-butylthiobenzene

Product Name

1-Bromo-2-iso-butylthiobenzene

IUPAC Name

1-bromo-2-(2-methylpropylsulfanyl)benzene

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

InChI

InChI=1S/C10H13BrS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3

InChI Key

QRAVGYAJPVYHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC=C1Br

Nucleophilic Aromatic Substitution Approaches

2.1.1 Thiolation of Bromobenzene Derivatives

Direct substitution of bromine in bromobenzene derivatives with thiol nucleophiles is challenging due to bromine’s poor leaving-group ability in aromatic systems. However, electron-withdrawing substituents or activating groups can facilitate this process. For example:

  • Activation via Nitro Groups: Introducing a nitro group para to bromine enhances electrophilicity, enabling thiolate ion (e.g., iso-butylthiolate) attack at the brominated position [2].
  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates [5].
2.1.2 Alkylation of Thiophenol Precursors

Alkylation of 2-bromothiophenol with iso-butyl halides offers a two-step route:

  • Thiophenol Synthesis: Reduction of 2-bromophenyl disulfide with lithium aluminum hydride yields 2-bromothiophenol [7].
  • Alkylation: Reaction with iso-butyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone produces the target compound [5].
StepReagents/ConditionsYield (%)
1LiAlH₄, THF, 0°C85
2K₂CO₃, acetone, reflux72

Transition Metal-Catalyzed Coupling Strategies

2.2.1 Copper-Mediated C–S Bond Formation

Copper(I) catalysts enable cross-coupling between 1-bromo-2-iodobenzene and iso-butylthiols via a Ullmann-type mechanism:

  • Conditions: Copper(I) iodide (CuI), 1,10-phenanthroline ligand, and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 110°C [6].
  • Advantage: Tolerates steric hindrance from the iso-butyl group.
2.2.2 Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes facilitate coupling between aryl halides and thiols:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and triethylamine (Et₃N) in toluene [8].
  • Scope: Requires electron-deficient aryl bromides for efficient coupling.
MethodCatalystTemperatureYield (%)
Copper-mediatedCuI110°C68
Palladium-catalyzedPd(OAc)₂80°C75

Radical-Based Synthesis Pathways

2.3.1 Sulfur-Centered Radical Generation Techniques

Photoredox catalysis generates sulfur-centered radicals for C–S bond formation:

  • Radical Source: Thiophenol derivatives under blue LED light with iridium photocatalysts (e.g., Ir(ppy)₃) [7].
  • Coupling Partner: 1-Bromo-2-iodobenzene undergoes iodine abstraction, enabling radical recombination.
2.3.2 Regioselectivity in Thioether Formation

Regioselectivity is controlled by:

  • Substituent Effects: Bromine’s meta-directing nature favors thioether formation at the ortho position relative to existing substituents [2].
  • Steric Guidance: Bulky iso-butyl groups direct coupling to less hindered positions [6].

Key Considerations

  • Purification: Chromatography on silica gel with hexane/ethyl acetate mixtures isolates the product [5].
  • Characterization:
    • NMR: Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while the iso-butylthio group shows a triplet for the methylene group (δ 2.8–3.1 ppm) [8].
    • Mass Spectrometry: Molecular ion peak at m/z 244 (M⁺) [6].

¹H-NMR Chemical-Shift Assignments

Proton setδ / ppmMultiplicityJ / HzIntegralStructural environmentReference
H-6 (ortho to bromine)7.55doublet8.01 HAromatic CH flanked by Br [1] [2]
H-5 (meta to bromine)7.45triplet7.81 HAromatic CH [1]
H-4 (para)7.28triplet7.81 HAromatic CH [1]
H-3 (ortho to thio-substituent)7.15doublet8.01 HAromatic CH adjacent to C–S [1]
–CH₂–S– (benzylic)2.95multiplet7.02 HSulfur-bound methylene [1] [3]
–CH(-CH₃)₂1.60multiplet6.61 HMethine of iso-butyl [2]
–CH₃ (×2)0.90doublet6.66 HMethyl groups on methine [2]

All data recorded in deuterated chloroform at 400 MHz; residual solvent signal at 7.26 ppm used as reference.

¹³C-NMR and DEPT-135 Correlations

Carbon (DEPT code)δ / ppmAssignmentNotable featuresReference
143.5 (C)C-1 (ipso-Br)Deshielded by bromine [1]
135.8 (C)C-2 (ipso-S)α-sulfur shift [3] [1]
129.4 (CH)C-6Aromatic CH ortho-Br [1]
127.8 (CH)C-5Aromatic CH meta-Br [1]
124.9 (CH)C-4Aromatic CH para [1]
117.5 (CH)C-3Aromatic CH ortho-S [1]
35.6 (CH₂, negative)Benzylic –CH₂–S–Typical for aryl thio-ethers [3] [1]
28.2 (CH, positive)Iso-butyl methine [2]
22.7 (CH₃, positive)Two equivalent methylsUp-phase in DEPT-135 [2]

Spectra recorded at 100 MHz (¹³C). The DEPT-135 experiment confirms one CH₂ (negative), one CH (positive) and two CH₃ (positive), consistent with the iso-butylthio side-chain.

Mass Spectrometric Fragmentation Patterns

m/z (79/81 Br pair)Relative intensityProposed fragmentFragmentation pathwayReference
245/247 (1 : 1)18%Molecular ion [M]⁺ -Isotopic doublet of Br [1] [7]
165/167100% (base)C₆H₄Br⁺ -α-cleavage: loss of iso-butyl-thiyl radical (–C₄H₉S, 80 u) [7]
135/13742%C₆H₅S⁺ -Homolytic C–Br bond cleavage followed by H-migration [7]
5735%C₄H₉⁺Iso-butyl cation from side-chain fission [7]

The diagnostic 165/167 ion pair demonstrates sulphur-side-chain loss, typical for aryl thio-ethers, while the molecular-ion isotopic envelope confirms the presence of a single bromine atom.

Infrared (IR) Spectral Signatures of C–Br and C–S Bonds

ṽ / cm⁻¹Band intensityVibrational modeStructural originReference
635 & 615 (doublet)strongν(C–Br) stretchAromatic bromide; isotopic splitting for ⁷⁹/⁸¹Br [6]
690strongν(C–S) stretchAryl thio-ether C–S(aryl) [4] [5]
1600 & 1475mediumν(C=C) aromaticRing skeletal stretching [4]
820–750strongδ(C–H) out-of-plane1,2-disubstituted benzene [4]
2960–2850mediumν(C–H) aliphaticIso-butyl fragment [4]

The mutual presence of intense C–Br (≈ 630 cm⁻¹) and C–S (≈ 690 cm⁻¹) bands unambiguously verifies the brominated aryl thio-ether framework. No absorptions attributable to carbonyl, hydroxyl, or amino groups are detected, confirming molecular integrity.

Detailed Research Findings

  • Chemical-shift dispersion confirms regiochemistry.
    Aromatic proton deshielding at 7.55 ppm relative to the 7.15 ppm signal reflects the σ-withdrawing effect of bromine versus the σ/π-donating capacity of sulfur, validating the 1-bromo-2-substitution pattern [2] [3].

  • DEPT-135 corroborates the iso-butylthio side-chain.
    The single down-phase CH₂ at 35.6 ppm and up-phase CH/CH₃ signals perfectly match an –S–CH₂–CH(CH₃)₂ unit, eliminating alternative alkyl-thio isomers [1].

  • Mass-spectrometric α-cleavage is diagnostic.
    The base-peak fragment at m/z 165/167 arises from facile homolysis of the benzylic C–S bond, a well-known signature of thio-ethers [7]. The retained bromine in this fragment further verifies ortho-positioning relative to the cleavage site.

  • Complementary IR bands authenticate both hetero-atoms.
    Distinct ν(C–S) and ν(C–Br) absorptions below 700 cm⁻¹ are weak or absent in oxygen-containing analogues, providing a rapid vibrational fingerprint for the title compound in complex matrices [4] [6].

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

243.99213 g/mol

Monoisotopic Mass

243.99213 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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